L-Proline, L-glutaminyl-L-prolyl-

Description

Contextualization within Tripeptide Chemistry and Biochemistry

From a biochemical perspective, GPE is naturally derived in the body through the proteolytic cleavage of insulin-like growth factor-1 (IGF-1), a hormone with significant roles in growth and metabolic processes. allfordrugs.comnih.gov This endogenous origin suggests that GPE is not just a random assortment of amino acids but a specific bioactive molecule with physiological relevance. Its chemical properties, including its molecular weight and the presence of ionizable groups, influence its solubility, stability, and ability to cross biological membranes, although its therapeutic potential can be limited by a short plasma half-life due to degradation by peptidases. nih.govnih.gov

Significance of Short Peptides in Fundamental Biological Research

Short peptides, typically consisting of two to fifty amino acids, are of immense interest in fundamental biological research due to their diverse and critical roles in physiological processes. They can act as hormones, neurotransmitters, signaling molecules, and modulators of protein-protein interactions. Their small size allows for easier synthesis and modification compared to larger proteins, making them valuable tools for studying biological pathways.

In research, synthetic peptides are used to investigate enzyme mechanisms, receptor binding, and cellular signaling cascades. For instance, peptide fragments of larger proteins can be used to map binding sites and functional domains. Furthermore, the development of peptide analogs and peptidomimetics, where the structure of a natural peptide is altered, allows researchers to explore structure-activity relationships and develop more stable and potent research compounds. nih.govnih.gov The study of short peptides like GPE provides insights into how these small molecules can exert significant biological effects, contributing to our understanding of complex biological systems.

Overview of Research Trajectories for Glycyl-L-Prolyl-L-Glutamate (GPE)

Research on GPE has primarily focused on its neuroprotective and neuromodulatory effects. allfordrugs.comgoogle.com Studies have explored its potential in models of various neurological conditions, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. allfordrugs.comnih.gov A significant area of investigation has been its ability to protect neurons from damage and cell death (apoptosis and necrosis). google.comgoogle.com

Another major research trajectory involves understanding its mechanism of action. While GPE is derived from IGF-1, it does not appear to bind to the IGF-1 receptor, suggesting it operates through a distinct pathway. allfordrugs.com Research indicates that GPE may modulate various cellular processes, including those involving NMDA receptors, inflammation, and insulin-like growth factor signaling pathways. nih.govmdpi.com

Furthermore, medicinal chemistry research has focused on creating analogs and peptidomimetics of GPE. nih.govnih.gov The goal of this research is to enhance the peptide's stability and efficacy, overcoming limitations such as its rapid degradation in the body. nih.govnih.gov These studies aim to develop more potent and durable molecules for investigating neurological processes and for potential therapeutic applications. nih.gov

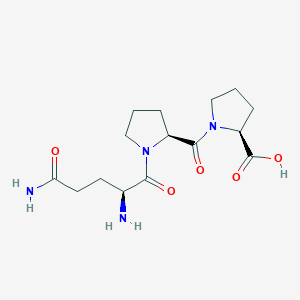

Structure

2D Structure

3D Structure

Properties

CAS No. |

182691-62-9 |

|---|---|

Molecular Formula |

C15H24N4O5 |

Molecular Weight |

340.37 g/mol |

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-2,5-diamino-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C15H24N4O5/c16-9(5-6-12(17)20)13(21)18-7-1-3-10(18)14(22)19-8-2-4-11(19)15(23)24/h9-11H,1-8,16H2,(H2,17,20)(H,23,24)/t9-,10-,11-/m0/s1 |

InChI Key |

WLRYGVYQFXRJDA-DCAQKATOSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCC(=O)N)N)C(=O)O |

Origin of Product |

United States |

Biosynthetic and Academic Synthetic Methodologies for L Glutaminyl L Prolyl L Proline Qpp

Enzymatic Formation Mechanisms

The in vivo synthesis of peptides like QPP is a highly regulated process, primarily occurring as part of protein biosynthesis or through the specific breakdown of larger protein structures.

Role of Aminoacyl-tRNA Synthetases in L-Proline and L-Glutamine Incorporation into Polypeptides

The fundamental process of incorporating specific amino acids into a growing polypeptide chain is orchestrated by enzymes known as aminoacyl-tRNA synthetases (aaRS). nih.gov This process is essential for the accurate translation of the genetic code into functional proteins. nih.gov For the formation of a peptide sequence containing L-glutamine and L-proline, the respective synthetases, glutaminyl-tRNA synthetase (GlnRS) and prolyl-tRNA synthetase (ProRS), play a pivotal role.

L-Glutamine Incorporation: Glutaminyl-tRNA synthetase is responsible for recognizing L-glutamine and covalently attaching it to its corresponding transfer RNA (tRNA), tRNAGln. nih.govnih.gov This reaction is highly specific to ensure the fidelity of protein synthesis. nih.gov The GlnRS enzyme possesses a dedicated binding site for glutamine. To prevent the incorrect incorporation of the structurally similar glutamic acid, the enzyme's binding pocket specifically recognizes both hydrogen atoms on the side-chain nitrogen of glutamine. nih.gov The binding of tRNAGln to the enzyme is a prerequisite for the activation of glutamine with ATP, a mechanism that enhances the specificity of amino acid selection. nih.gov Once glutamine is attached to tRNAGln, the resulting Gln-tRNAGln complex is delivered to the ribosome, where the glutamine residue can be incorporated into a growing peptide chain according to the mRNA template.

L-Proline Incorporation: L-proline is biosynthetically derived from the amino acid L-glutamate. wikipedia.orgnih.gov The process involves the conversion of glutamate (B1630785) to glutamate-5-semialdehyde, which then cyclizes and is subsequently reduced to form L-proline. wikipedia.orgnih.gov Proline is unique among the 20 proteinogenic amino acids because its alpha-amino group is a secondary amine, incorporated into a pyrrolidine (B122466) ring. wikipedia.org This rigid structure has significant implications for protein folding. Prolyl-tRNA synthetase (ProRS) catalyzes the attachment of L-proline to its cognate tRNA, tRNAPro. The resulting Pro-tRNAPro is then used by the ribosome to insert proline into the polypeptide chain. wikipedia.org

The sequential incorporation of L-glutamine, followed by two L-proline residues, during ribosomal protein synthesis would lead to the formation of the QPP sequence within a larger polypeptide.

Potential as a Product of Proteolytic Processing of Larger Peptides or Proteins

Beyond de novo synthesis on the ribosome, small peptides like QPP can also be generated through the enzymatic cleavage, or proteolysis, of larger precursor proteins. This process is a common mechanism for producing biologically active peptides. An analogous situation is observed with the tripeptide Gly-Pro-Glu (GPE), which is a truncated form of insulin-like growth factor 1 (IGF-1) found in the human brain. researchgate.net It is proposed that GPE results from specific neural processing of the larger IGF-1 protein. researchgate.net

Similarly, it is plausible that a protein containing the QPP sequence could be targeted by specific proteases, enzymes that break peptide bonds, to release the tripeptide. This conditional degradation is a known cellular process. For instance, in yeast, gluconeogenic enzymes are systematically destroyed when the cells are returned to glucose-rich conditions. nih.gov This degradation is mediated by a specific proteolytic pathway that recognizes certain N-terminal residues, including proline. nih.gov Therefore, a protein with an accessible QPP sequence could undergo proteolytic processing to release the free tripeptide, which may then perform a specific biological function.

Chemical Synthesis Approaches

The artificial synthesis of QPP in the laboratory relies on well-established methods of peptide chemistry. The primary techniques are solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Techniques for L-Glutaminyl-L-prolyl-L-proline (QPP)

Solid-phase peptide synthesis is the most common method for chemically producing peptides. nih.gov In this technique, the peptide is assembled sequentially while one end is anchored to an insoluble polymer resin. The process involves repeated cycles of deprotection and coupling of amino acids.

A typical SPPS strategy for QPP would employ the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) methodology. nih.goviris-biotech.de The synthesis would commence by attaching the C-terminal L-proline to a suitable resin, such as a 2-chlorotrityl resin, which allows for mild cleavage conditions. nih.gov The synthesis would proceed as follows:

First Proline Attachment: The first L-proline residue, with its α-amino group protected by Fmoc, is attached to the solid support.

Deprotection: The Fmoc group is removed from the resin-bound proline, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose the free amino group. iris-biotech.de

Second Proline Coupling: The next L-proline residue (also Fmoc-protected) is activated by a coupling reagent and added to the resin to form a dipeptide. The coupling reaction after a proline residue can be challenging due to the sterically hindered nature of proline's secondary amine. biotage.com Therefore, a "double coupling" step, where the coupling reaction is performed twice, may be necessary to ensure complete reaction. biotage.com

Deprotection: The Fmoc group is again removed to expose the N-terminal amino group of the dipeptide.

Glutamine Coupling: Fmoc-protected L-glutamine is then coupled to the resin-bound dipeptide. The side chain of glutamine is typically protected (e.g., with a trityl (Trt) group) to prevent unwanted side reactions, such as nitrile formation. peptide.com

Final Deprotection and Cleavage: After the final coupling step, the N-terminal Fmoc group is removed. The completed tripeptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail containing trifluoroacetic acid (TFA) and scavengers. nih.govrsc.org

A potential side reaction in the synthesis of QPP is the formation of pyroglutamate (B8496135) from the N-terminal glutamine residue. sigmaaldrich.com This can occur through the cyclization of the glutamine side chain with its N-terminal amino group. sigmaaldrich.com Careful control of coupling and deprotection conditions is necessary to minimize this impurity.

Solution-Phase Peptide Synthesis Strategies for L-Glutaminyl-L-prolyl-L-proline (QPP)

Solution-phase peptide synthesis involves carrying out the reactions in a homogeneous solution. While often more labor-intensive due to the need for purification after each step, modern approaches have improved its efficiency.

A "greener" methodology for synthesizing the related tripeptide Gly-Pro-Glu (GPE) has been developed, which can be adapted for QPP. rsc.org This strategy utilizes a tandem sequential peptide coupling approach in a one-pot synthesis, which avoids the need to isolate and purify intermediate products. rsc.org The process would involve the sequential coupling of the protected amino acids in solution, followed by a final deprotection step to yield the desired tripeptide. rsc.org Another emerging technique is liquid-phase peptide synthesis (LPPS), which combines the advantages of solution-phase synthesis with the ease of purification by attaching the growing peptide to a soluble tag, allowing for precipitation and filtration of the product. mdpi.com

Optimization of Peptide Coupling Reagents and Protecting Group Schemes

The success of both solid-phase and solution-phase peptide synthesis hinges on the careful selection of coupling reagents and protecting groups.

Peptide Coupling Reagents: The role of a coupling reagent is to activate the carboxylic acid group of an incoming amino acid to facilitate the formation of a peptide bond with the free amino group of the growing peptide chain. Various classes of coupling reagents are available, each with its own advantages.

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) | Effective and widely used, but can cause racemization if used alone. uni-kiel.de |

| Onium Salts (Aminium/Uronium) | HBTU, HATU, HCTU | High coupling efficiency and reduced racemization, especially when used with additives like HOBt or HOAt. uni-kiel.deresearchgate.net |

| Onium Salts (Phosphonium) | PyBOP, PyAOP | Powerful coupling reagents, suitable for sterically hindered couplings. |

| Phosphonic Anhydrides | T3P® (Propylphosphonic Anhydride) | Promotes rapid and efficient coupling with water-soluble byproducts. mdpi.com |

To minimize the loss of stereochemical integrity (racemization) during coupling, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. uni-kiel.de The use of reagents like HATU, which is based on HOAt, has become a standard for difficult couplings. acs.org

Protecting Group Schemes: Protecting groups are essential to block reactive functional groups on the amino acids that are not involved in the formation of the peptide bond. The choice of protecting groups is dictated by the synthesis strategy, most commonly the orthogonal Fmoc/tBu scheme. iris-biotech.de

| Functional Group | Common Protecting Groups | Deprotection Conditions |

| α-Amino Group | Fmoc (9-Fluorenylmethyloxycarbonyl) | Mild base (e.g., 20% piperidine in DMF). creative-peptides.com |

| Boc (tert-Butoxycarbonyl) | Moderate acid (e.g., TFA). creative-peptides.com | |

| Glutamine Side Chain (Amide) | Trt (Trityl) | Acid-labile (removed during final TFA cleavage). peptide.com |

| Prevents dehydration to a nitrile during activation. peptide.com | ||

| Proline Side Chain | None required | The pyrrolidine ring is stable to standard synthesis conditions. |

The trityl (Trt) group is particularly useful for protecting the glutamine side chain in Fmoc-based SPPS because it enhances the solubility of the Fmoc-amino acid derivative and is cleaved under the same acidic conditions used to release the peptide from the resin. peptide.com The strategic use of these optimized reagents and protecting groups is critical for the high-yield and high-purity synthesis of L-Glutaminyl-L-prolyl-L-proline.

Stereochemical Control in Peptide Synthesis

The synthesis of peptides with a defined stereochemistry is a critical aspect of peptide chemistry, as the biological activity of a peptide is highly dependent on its three-dimensional structure. In the context of L-Glutaminyl-L-prolyl-L-proline (QPP), maintaining the L-configuration of all three amino acid residues is paramount. Several factors can influence the stereochemical outcome of the synthesis, and various strategies are employed to control it.

Racemization in Peptide Synthesis

A primary challenge in peptide synthesis is the prevention of racemization, the process by which an enantiomerically pure starting material is converted into a mixture of enantiomers. Activation of the carboxyl group of an N-protected amino acid is a necessary step for peptide bond formation, but it also increases the acidity of the α-proton, making it susceptible to abstraction and subsequent racemization. nih.gov

Proline itself is known to be resistant to racemization when it is the N-terminal residue being activated. However, racemization can occur at the proline residue during the coupling of a Boc-protected amino acid to a proline ester, a reaction catalyzed by 1-hydroxybenzotriazole (HOBt). nist.gov This is thought to proceed through the formation of a cyclic carbinol-amine intermediate. nist.gov

Strategies for Stereochemical Control

Several strategies are employed to minimize racemization and ensure stereochemical integrity during peptide synthesis:

Coupling Reagents: The choice of coupling reagent is crucial. Reagents like 1-Hydroxybenzotriazole (HOBt) and its derivatives (e.g., 6-Cl-HOBt, HOAt) are often added to suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone intermediates. nih.gov However, as noted, HOBt can paradoxically promote racemization in specific cases involving proline esters. nist.gov Therefore, careful selection of the coupling conditions is essential. Alternative methods, such as the mixed anhydride (B1165640) procedure in tetrahydrofuran (B95107) or the carbodiimide (B86325) method in dichloromethane (B109758) without HOBt, have been shown to significantly reduce racemization in proline couplings. nist.gov

Protecting Groups: The nature of the N-terminal protecting group can also influence the extent of racemization. The 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, which is attached to the α-amino group via a sulfur-nitrogen bond, has been shown to greatly suppress racemization compared to the more common Fmoc group. nih.gov

Chiral Auxiliaries: Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. acs.orgisotope.com In the synthesis of optically active amino acids, chiral auxiliaries like (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide can be used to induce the desired stereochemistry. researchgate.net While not a standard approach for routine peptide synthesis, the principles of using chiral auxiliaries to guide stereoselective transformations are fundamental to asymmetric synthesis. nih.gov

Enantioselective Synthesis of Precursors: Ensuring the enantiomeric purity of the starting amino acids is the first and most critical step. Enantioselective synthetic routes to proline derivatives, for instance, have been developed using methods like phase-transfer catalysis and gold(I)-catalyzed cyclization of chiral α-hydrazino esters. researchgate.netinnovagen.com

The following table summarizes key strategies and their applications in controlling stereochemistry during peptide synthesis.

| Strategy | Description | Application in QPP Synthesis |

| Coupling Reagent Selection | Utilizing reagents that minimize the formation of racemization-prone intermediates. | Careful selection of reagents like DIC/Oxyma, especially when coupling to the proline residues, can reduce the risk of epimerization. nih.gov |

| Protecting Group Strategy | Employing N-terminal protecting groups that are less susceptible to promoting racemization. | The use of a DNPBS protecting group instead of Fmoc could be considered for the glutamine and the first proline residue to minimize racemization. nih.gov |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. | While not typically used for standard peptide synthesis, the principle is applied in the synthesis of non-standard or enantiomerically pure amino acid precursors. acs.orgresearchgate.net |

| Enantiomerically Pure Starting Materials | Beginning the synthesis with amino acids of high enantiomeric purity. | Sourcing or synthesizing L-glutamine and L-proline with high enantiopurity is a fundamental prerequisite for the synthesis of L-QPP. |

Isotopic Labeling Strategies for Research Applications

Isotopic labeling of peptides is an invaluable tool in various research fields, including structural biology (NMR spectroscopy), proteomics, and metabolic studies. genscript.com For L-Glutaminyl-L-prolyl-L-proline (QPP), isotopic labeling can be achieved by incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into one or more of the amino acid residues.

Synthesis of Isotopically Labeled Amino Acid Precursors

The synthesis of isotopically labeled QPP begins with the preparation of the corresponding labeled amino acid precursors.

L-Proline: Isotopically labeled L-proline can be synthesized from correspondingly labeled L-glutamic acid. researchgate.net For example, (3,4-¹³C₂)-L-proline and (¹⁵N)-L-proline can be prepared from labeled L-glutamic acid through a process involving ring closure to L-5-oxoproline and subsequent selective reduction. researchgate.net The biosynthesis of proline in organisms also starts from L-glutamate. wikipedia.org

L-Glutamine: Various isotopomers of L-glutamine can be synthesized. For instance, the amide group of glutamine can be labeled with ¹⁵N using ¹⁵NH₄Cl in an enzymatic reaction catalyzed by glutamine synthetase. researchgate.net Fully labeled L-Glutamine (¹³C₅, ¹⁵N₂) is also commercially available and serves as a precursor for synthesizing isotopically labeled proteins and peptides. isotope.com Metabolic tracing studies in cancer cells often utilize ¹³C₅-glutamine to follow its metabolic fate. researchgate.net

Incorporation of Labeled Amino Acids into Peptides

Once the isotopically labeled amino acids are obtained, they can be incorporated into the QPP sequence using standard peptide synthesis methodologies, such as solid-phase peptide synthesis (SPPS). nih.gov

Solid-Phase Peptide Synthesis (SPPS): In SPPS, the peptide is assembled stepwise on a solid support. To synthesize labeled QPP, the desired labeled amino acid (e.g., ¹³C₅, ¹⁵N-L-proline) would be used at the corresponding coupling step in the synthesis. The chemical properties of the isotopically labeled amino acid are nearly identical to the unlabeled version, so the standard coupling protocols can be applied. innovagen.com

Considerations for Isotopic Purity: A critical aspect of synthesizing isotopically labeled peptides is maintaining high isotopic purity. Since the labeled and unlabeled peptides have virtually identical physicochemical properties, they cannot be separated by standard purification techniques like HPLC. innovagen.com Therefore, it is essential to start with amino acid precursors of high isotopic enrichment (typically 98-99%). innovagen.com

The following table outlines common isotopes used for labeling and their applications in peptide research.

| Isotope | Application | Example in QPP Synthesis |

| ¹³C | NMR spectroscopy, mass spectrometry-based metabolic flux analysis. | Synthesis of QPP with one or more proline or glutamine residues labeled with ¹³C to study its structure or metabolic fate. medchemexpress.comnih.gov |

| ¹⁵N | NMR spectroscopy, protein identification and quantification in proteomics. | Incorporation of ¹⁵N-labeled glutamine or proline to facilitate NMR structural studies or to use as an internal standard in mass spectrometry. nih.govnih.gov |

| ²H (Deuterium) | NMR spectroscopy (to simplify spectra), studies on kinetic isotope effects. | Selective deuteration of non-exchangeable protons in the proline or glutamine side chains can aid in NMR structural elucidation. |

The synthesis of isotopically labeled QPP, such as [¹³C₅, ¹⁵N]-L-Glutaminyl-L-prolyl-L-proline, would follow the same synthetic route as the unlabeled peptide, with the substitution of the labeled amino acid at the desired position. This enables detailed investigation of its biological functions and interactions.

An examination of the enzymatic processing and metabolic fate of the tripeptide L-Glutaminyl-L-prolyl-L-proline (QPP) reveals its deep integration into fundamental cellular processes. The unique structural properties conferred by its proline residues dictate its interactions with specific peptidases, and upon hydrolysis, its constituent amino acids, L-glutamine and L-proline, enter significant metabolic networks, including central carbon metabolism.

Molecular and Cellular Research Roles of L Glutaminyl L Prolyl L Proline Qpp

Modulation of Protein Structure and Folding Dynamics by Proline Motifs

Proline residues introduce significant conformational constraints within a polypeptide chain due to their distinctive cyclic structure, which includes a secondary amine. byjus.com This rigidity restricts the rotational freedom around the phi (φ) angle of the peptide backbone to approximately -65°, influencing the local secondary structure. wikipedia.org Proline-rich motifs (PRMs), such as the one found in QPP, can disrupt regular secondary structures like alpha-helices and beta-sheets but are commonly found in turns and at the edges of these structures. wikipedia.org

The presence of consecutive proline residues can lead to the formation of a polyproline II (PPII) helix, a left-handed helical structure that is more common and has been identified in many proline-rich proteins. quora.comnih.gov This structure is recognized by various protein domains, including SH3, WW, and phosphotyrosine-binding domains, making it crucial for protein-protein interactions in signaling pathways. quora.com The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the isomerization between these states is a slow process that can be a rate-limiting step in protein folding. byjus.comfrontiersin.org This cis-trans isomerization introduces another layer of regulation into the dynamics of protein structure.

Role as a Structural Motif within Larger Peptides or Proteins

For instance, proline-rich motifs are recognized by specific protein domains involved in a multitude of signaling pathways. quora.com The unique structure of these motifs allows for discriminatory binding, even with low affinity, which is advantageous for transient signaling events. nih.gov

Investigation of Molecular Target Interactions in Research Models

Enzymatic Modulation and Regulatory Mechanisms

The presence of proline residues can significantly influence the susceptibility of nearby peptide bonds to cleavage by proteases. researchgate.net Specific enzymes, known as proline-specific proteases, target these bonds. One such enzyme is Quiescent cell proline dipeptidase (QPP), which shares substrate specificity with dipeptidyl peptidase IV (DPP-IV) in cleaving N-terminal Xaa-Pro dipeptides. researchgate.net The regulation of such enzymes is crucial, as their activity can release proline-rich peptides and free L-proline, which have their own biological activities. nih.gov

Furthermore, the metabolism of proline itself is tightly regulated by specific enzymes. In mammals, L-proline is synthesized from L-glutamate and oxidized back to L-glutamate by a series of mitochondrial enzymes. nih.gov The regulation of these metabolic pathways is vital for cellular homeostasis.

Peptide-Receptor Interaction Mechanisms in Cellular Systems

Peptides containing proline motifs can act as ligands for various receptors, initiating downstream signaling cascades. The interaction between a peptide and its receptor is highly specific, often relying on the three-dimensional conformation of the peptide. The rigid structure of proline-containing motifs can provide the necessary conformational constraints for high-affinity binding.

For example, in the RRNPP family of bacterial regulators, signaling oligopeptides, which are often rich in hydrophobic amino acids like proline, bind to cytosolic regulators. nih.gov This binding induces allosteric changes in the regulator, modulating its interaction with target DNA sequences and thereby controlling gene expression. nih.gov Similarly, cell-penetrating peptides (CPPs), which are often cationic and can contain proline, interact with the cell membrane to facilitate their entry into cells, a process that can be receptor-mediated or occur through direct penetration. nih.govnih.govyoutube.com

Contribution to Cellular Homeostasis and Stress Response Mechanisms

Proline metabolism plays a significant role in maintaining cellular homeostasis and in the response to various stressors. Under stress conditions, many organisms accumulate proline, which can act as an osmolyte, a chemical chaperone to prevent protein misfolding, and a scavenger of reactive oxygen species (ROS). nih.govnih.gov

Research has shown that peptides can modulate the body's response to stress. For instance, a brain peptide was found to reduce both hormonal and behavioral responses to stress by decreasing the secretion of stress hormones like ACTH and prolactin. eurekalert.org Proline metabolism is also linked to the cellular redox balance. The conversion of proline to glutamate (B1630785) can generate ROS, which can act as signaling molecules, but can also contribute to oxidative stress if not properly controlled. frontiersin.org

Involvement in Intracellular Signaling Pathways (e.g., amino acid stress response, mTORC1 pathway research)

The availability of amino acids, including proline, can influence major signaling pathways that control cell growth, proliferation, and stress responses. Proline has been identified as a modulator of pathways such as the amino acid stress response and the mechanistic target of rapamycin (B549165) (mTOR) pathway. nih.govfrontiersin.org

The stringent response is a key bacterial stress response to amino acid starvation, mediated by the alarmones (p)ppGpp. asm.orgresearchgate.net This pathway leads to a global reprogramming of gene expression, inhibiting the synthesis of stable RNA and proteins while upregulating amino acid biosynthesis. researchgate.netfrontiersin.org Proline metabolism is interconnected with this response, as proline can be synthesized from glutamate, a central metabolite. frontiersin.org In the context of the mTORC1 pathway, which is a central regulator of cell growth and metabolism, amino acids like leucine (B10760876) and arginine are known to be key activators. While the direct role of QPP is not explicitly detailed, the involvement of its constituent amino acids in these fundamental signaling networks is well-established. frontiersin.org

Advanced Analytical Methodologies for L Glutaminyl L Prolyl L Proline Qpp Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of peptides like QPP, offering non-destructive ways to probe molecular structure, conformation, and dynamics in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Molecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. springernature.com For a proline-rich peptide like QPP, NMR is particularly insightful due to the unique properties of the proline residue. The distinctive cyclic side chain of proline restricts the peptide backbone's flexibility, and the X-Prolyl peptide bond can exist in either a cis or trans conformation. ymdb.ca The energy barrier between these two isomers is small enough that both can be populated at room temperature, leading to conformational heterogeneity that NMR can detect and quantify. nih.govunimi.it

Conformational Analysis: One- and two-dimensional NMR experiments are used to assign the chemical shifts of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) atoms in the peptide. The chemical shifts, particularly of the Cβ and Cγ atoms of proline, are sensitive to the cis/trans isomerization of the peptidyl-prolyl bond. nih.gov The presence of two sets of signals for residues preceding a proline often indicates the presence of both isomers. For QPP, this would mean distinct NMR signals for the glutaminyl residue depending on the conformation of the Gln-Pro bond.

Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, provide information about through-space proximity between protons, which is essential for determining the peptide's three-dimensional fold. For instance, specific sequential and medium-range NOEs can help define the backbone torsion angles and the pucker of the proline rings. researchgate.net

Molecular Interactions: NMR is also highly effective for studying how QPP interacts with other molecules, such as proteins or receptors. researchgate.netnih.gov Chemical Shift Perturbation (CSP) analysis is a common method where the NMR spectrum of an isotopically labeled (e.g., ¹⁵N) peptide is monitored upon the addition of a binding partner. universiteitleiden.nl Changes in the chemical shifts of specific nuclei pinpoint the location of the interaction interface on the peptide. nih.govuniversiteitleiden.nl Furthermore, techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the peptide are in close contact with a macromolecular target, even for weak interactions. acs.org

Table 1: Representative ¹H NMR Chemical Shifts for Proline Residues in a Peptide Chain. Note: This table presents typical chemical shift ranges. Actual values for QPP would require experimental determination.

| Proton | Typical Chemical Shift Range (ppm) |

|---|---|

| Hα | 4.1 - 4.5 |

| Hβ | 1.9 - 2.2 |

| Hγ | 1.8 - 2.1 |

| Hδ | 3.5 - 3.8 |

Mass Spectrometry (MS) for Sequence Verification and Proteolytic Product Identification

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides, providing precise molecular weight determination and sequence information. nih.gov

Sequence Verification: For QPP, electrospray ionization (ESI) coupled with a mass analyzer would first be used to determine the accurate mass of the intact peptide, confirming its elemental composition. To verify the amino acid sequence (Gln-Pro-Pro), tandem mass spectrometry (MS/MS) is employed. nih.gov In this technique, the protonated peptide ion is isolated and fragmented, typically via collision-induced dissociation (CID). The resulting fragment ions are then analyzed. Peptides fragment at the amide bonds, producing b- and y-type ions. However, the presence of proline residues drastically influences the fragmentation pattern. A characteristic and often dominant fragmentation occurs at the N-terminal side of proline residues, which can make sequencing challenging but also provides a strong indication of proline's presence. nih.gov For QPP, this would likely result in a strong signal corresponding to cleavage between Gln and the first Pro.

Proteolytic Product Identification: MS is a powerful method for monitoring the enzymatic degradation or proteolytic processing of peptides. nih.govnih.gov By incubating QPP with specific proteases and analyzing the resulting mixture with LC-MS/MS, it is possible to identify the exact cleavage sites. This allows for the study of peptide stability in biological matrices. rsc.org Quantitative MS techniques can further determine the rate of cleavage, providing critical data on the peptide's susceptibility to enzymatic breakdown. nih.gov

Table 2: Predicted m/z Values for QPP and its Primary Fragment Ions. Note: Values are for singly charged ions [M+H]⁺ and are calculated based on average isotopic masses.

| Ion | Sequence | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Gln-Pro-Pro | 325.4 |

| b₂ | Gln-Pro | 226.3 |

| y₂ | Pro-Pro | 195.2 |

| y₁ | Pro | 98.1 |

Vibrational Spectroscopy (IR, Raman, VCD) for Molecular Structure and Hydrogen Bonding

Vibrational spectroscopy, including Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD), provides detailed information about the secondary structure and hydrogen bonding environment of peptides. researchgate.net

Molecular Structure and Secondary Structure: The peptide group gives rise to several characteristic vibrational bands, most notably the Amide I (primarily C=O stretching), Amide II (N-H bending and C-N stretching), and Amide III (a complex mix of vibrations) bands. researchgate.net

Amide I: This band, found between 1600 and 1700 cm⁻¹, is particularly sensitive to the peptide's secondary structure. Its exact frequency can help distinguish between different conformations, such as β-sheets, α-helices, or random coils. researchgate.net

Amide A: The N-H stretching vibration (Amide A band) around 3300 cm⁻¹ provides information on hydrogen bonding. A lower frequency indicates stronger hydrogen bonding. researchgate.netacs.org

For a short and flexible peptide like QPP, these bands might be broad, reflecting a mixture of conformations in solution. The proline residues impose significant conformational constraints, and the vibrational spectra can be used to study the population of different proline pucker conformations and the cis/trans isomers of the prolyl bonds. nih.gov

Hydrogen Bonding: Both intra- and intermolecular hydrogen bonds can be studied. For example, changes in the C=O and N-H stretching frequencies upon changing the solvent can reveal details about how QPP interacts with its environment. nih.govamolf.nl VCD, which measures the differential absorption of left and right circularly polarized infrared light, is especially sensitive to the chirality of the molecular structure and can provide detailed conformational information, complementing data from NMR. nih.gov

Table 3: Key Vibrational Bands for Peptide Analysis. Source: Adapted from general peptide vibrational data. researchgate.netacs.org

| Amide Band | Approximate Frequency (cm⁻¹) | Vibrational Mode | Structural Sensitivity |

|---|---|---|---|

| Amide A | ~3300 | N-H Stretch | Hydrogen Bonding |

| Amide I | 1600 - 1700 | C=O Stretch | Secondary Structure |

| Amide II | 1510 - 1580 | N-H Bend, C-N Stretch | Secondary Structure |

| Amide III | 1220 - 1320 | C-N Stretch, N-H Bend | Secondary Structure |

Chromatographic Separation and Purification Methodologies

Chromatography is essential for the isolation and purification of QPP from synthetic reaction mixtures or biological extracts, as well as for analytical quantification. nih.govknauer.net

High-Performance Liquid Chromatography (HPLC) is the most common technique used for peptide purification. knauer.net

Reversed-Phase HPLC (RP-HPLC): This is the predominant mode for peptide analysis and purification. nih.gov Separation is based on the hydrophobicity of the peptide. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, with an acid modifier like trifluoroacetic acid (TFA). nih.gov A gradient of increasing organic solvent is used to elute the peptides, with more hydrophobic peptides eluting later. The two proline residues in QPP contribute a significant hydrophobic character.

Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge at a given pH. nih.gov It can be a useful orthogonal technique to RP-HPLC for removing impurities with different charge characteristics.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. While generally more suited for larger peptides and proteins, it can be used in the initial stages of purification to remove significantly larger or smaller impurities. nih.gov

Affinity Chromatography: This highly specific method could be employed if a known binding partner for QPP exists. For instance, if QPP binds to a specific enzyme or receptor, that protein can be immobilized on a solid support to capture the peptide from a complex mixture. nih.govgbiosciences.com Conversely, immobilized L-proline itself is used to purify proline-binding proteins. gbiosciences.com

The development of a robust HPLC method involves optimizing parameters such as the column type, mobile phase composition, gradient slope, and flow rate to achieve high resolution and purity. knauer.netchromatographyonline.com

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Structural Elucidation (if applied to QPP or its complexes)

X-ray crystallography and cryo-electron microscopy (Cryo-EM) are the premier techniques for determining the atomic-resolution three-dimensional structure of molecules.

X-ray Crystallography: This technique requires the molecule to be grown into a well-ordered crystal. The crystal diffracts X-rays, and the resulting diffraction pattern is used to calculate the electron density and build an atomic model of the molecule. nih.gov While X-ray crystallography has been used to determine the structure of the constituent amino acid L-proline, obtaining a single crystal of a short, flexible peptide like QPP is exceptionally challenging. nih.govnih.gov To date, a crystal structure for the isolated QPP tripeptide has not been deposited in public databases. It is more likely that the structure of QPP could be determined if it were co-crystallized as part of a complex with a larger, structured protein. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a powerful technique for determining the structure of large macromolecular assemblies in a near-native state. americanpeptidesociety.org Samples are flash-frozen in a thin layer of vitreous ice and imaged with an electron microscope. americanpeptidesociety.org This method is generally not suitable for very small molecules like an isolated tripeptide due to their low molecular weight and the resulting low signal-to-noise ratio. However, if QPP were to bind and stabilize a large protein or protein complex, cryo-EM could be used to determine the structure of the entire assembly, potentially revealing the bound conformation of the QPP peptide. nih.govnih.gov

Computational and Theoretical Studies on L Glutaminyl L Prolyl L Proline Qpp

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, enabling the exploration of the dynamic nature of peptides and proteins at an atomic level. For a tripeptide like QPP, MD simulations can reveal its conformational landscape—the collection of three-dimensional structures the peptide can adopt—and the flexibility of its backbone and side chains.

The presence of two consecutive proline residues significantly constrains the peptide's backbone dihedral angles (phi, ψ), leading to a more rigid structure compared to peptides with other amino acid sequences. Proline's unique cyclic side chain, which connects back to the backbone nitrogen, restricts the rotation around the N-Cα bond. This inherent rigidity is a key feature of proline-rich motifs and is thought to play a crucial role in their biological functions, often by pre-organizing the peptide into a specific conformation for binding to a target protein.

Table 1: Key Parameters in Molecular Dynamics Simulations of Peptides

| Parameter | Description | Relevance to QPP |

| Force Field | A set of parameters used to describe the potential energy of the system. | Determines the accuracy of the calculated conformations and interactions. |

| Solvent Model | Explicit or implicit representation of the solvent (e.g., water). | Crucial for accurately modeling the peptide's behavior in a biological environment. |

| Simulation Time | The duration of the simulation. | Must be long enough to adequately sample the conformational space, especially for processes like cis-trans isomerization. |

| Temperature and Pressure | Thermodynamic conditions of the simulation. | Kept constant to mimic physiological conditions. |

Quantum Chemical Calculations of Electronic Structure and Intermolecular Interactions

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure of molecules. These methods can be used to calculate a wide range of properties, including molecular orbital energies, charge distributions, and the nature of chemical bonds. For QPP, QC calculations can elucidate the electronic features that govern its reactivity and intermolecular interactions.

Methods like Density Functional Theory (DFT) are commonly employed to study peptides. frontiersin.org These calculations can reveal the distribution of electron density within the QPP molecule, highlighting regions that are electron-rich or electron-poor. This information is critical for understanding how QPP might interact with other molecules, such as water, ions, or the active site of a protein. The carbonyl groups of the peptide bonds and the glutamine side chain, for instance, are expected to be electron-rich and act as hydrogen bond acceptors.

QC calculations can also be used to quantify the strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for the stability of peptide conformations and their binding to other molecules. nih.govnih.gov By analyzing the electronic structure of QPP in different conformations, researchers can gain insight into the energetic factors that favor certain structures over others.

Furthermore, QC methods can be used to study the mechanism of peptide bond formation and hydrolysis, providing a fundamental understanding of the peptide's chemical stability.

Table 2: Properties Obtainable from Quantum Chemical Calculations of QPP

| Property | Description | Significance |

| Molecular Orbitals (HOMO/LUMO) | Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicate the molecule's ability to donate or accept electrons, which is related to its reactivity. |

| Electrostatic Potential Map | A visual representation of the charge distribution on the molecular surface. | Helps to predict sites of electrostatic interactions with other molecules. |

| Atomic Charges | The partial charge on each atom in the molecule. | Provides a quantitative measure of the charge distribution. |

| Interaction Energies | The energy change upon the formation of a complex between QPP and another molecule. | Quantifies the strength of intermolecular interactions. |

While specific quantum chemical studies on QPP are scarce, the application of these methods to similar small peptides has proven to be a valuable tool for understanding their intrinsic chemical properties. austinpublishinggroup.com

Molecular Docking Studies with Predicted Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of QPP, molecular docking can be used to identify potential protein targets and to predict the binding mode and affinity of the tripeptide.

Given the prevalence of proline-rich motifs in mediating protein-protein interactions, it is plausible that QPP could bind to proteins containing specific proline-binding domains, such as SH3 domains, WW domains, or profilin. These domains are commonly found in signaling and cytoskeletal proteins.

The docking process involves generating a large number of possible conformations of the QPP-protein complex and then using a scoring function to rank them based on their predicted binding affinity. The scoring functions typically take into account factors such as electrostatic interactions, hydrogen bonding, and van der Waals forces.

Successful docking studies rely on the availability of a high-resolution 3D structure of the target protein. In the absence of a known target for QPP, researchers might screen a library of protein structures known to bind proline-rich peptides. The results of such a screening could generate hypotheses about the biological role of QPP, which could then be tested experimentally.

Table 3: Potential Protein Target Families for QPP Based on Proline-Rich Motif Recognition

| Protein Domain Family | Function | Example Proteins |

| SH3 (Src Homology 3) | Signal transduction, cell adhesion, cytoskeletal organization. | Src, Grb2, Abl |

| WW Domain | Signal transduction, protein degradation. | YAP, Pin1 |

| Profilin | Actin dynamics and cytoskeletal regulation. | Profilin-1, Profilin-2 |

| EVH1 (Ena/VASP Homology 1) | Actin filament dynamics and cell motility. | VASP, Mena |

It is important to note that molecular docking is a predictive tool, and the results should be interpreted with caution. Experimental validation is necessary to confirm the predicted binding interactions.

De Novo Peptide Design Principles Informed by QPP Motifs

De novo peptide design aims to create novel peptide sequences with specific, desired functions. The structural and functional motifs found in naturally occurring peptides, such as QPP, can serve as valuable building blocks in this process. nih.govconsensus.app

The rigid, well-defined conformation conferred by the Pro-Pro motif in QPP makes it an attractive scaffold for designing peptides with specific binding properties. By using the QPP sequence as a core motif, researchers can systematically modify the N-terminal residue (glutamine) or extend the peptide chain to create new molecules with tailored functionalities.

For example, the glutamine residue could be replaced with other amino acids to modulate the peptide's solubility, charge, or ability to form specific hydrogen bonds. The peptide could also be cyclized to further constrain its conformation and enhance its stability and binding affinity.

Generative adversarial networks (GANs) and other machine learning approaches are increasingly being used in de novo peptide design. researchgate.net These methods can learn the complex relationships between peptide sequence, structure, and function from large datasets of known peptides. A library of peptides containing the QPP motif could be used to train such models to generate novel sequences with a high probability of adopting a similar, bioactive conformation.

The principles of peptide design informed by motifs like QPP have the potential to lead to the development of new therapeutic agents, diagnostic tools, and biomaterials.

Structure Activity Relationship Sar Studies for L Glutaminyl L Prolyl L Proline Qpp and Its Analogs

Investigating the Impact of Amino Acid Substitutions within the QPP Sequence

For a hypothetical SAR study of QPP, researchers would typically substitute each amino acid (Glutamine at position 1, Proline at position 2, and Proline at position 3) with other amino acids to probe the importance of each residue. For instance, substituting glutamine with other polar, non-polar, or charged amino acids would reveal the significance of its side chain's properties for the peptide's activity. Similarly, substituting the proline residues would help understand the role of the rigid pyrrolidine (B122466) ring structure at those positions. However, no such specific studies have been identified for L-Glutaminyl-L-prolyl-L-proline.

Analysis of Conformational Constraints and their Effect on Molecular Interactions

The two consecutive proline residues in the QPP sequence are expected to create a rigid structure, likely inducing a specific turn or helical conformation. mdpi.com SAR studies in this area would involve introducing synthetic proline analogs or other cyclic amino acids to further constrain or alter the peptide's three-dimensional shape. nih.gov These modifications would help to understand the optimal conformation required for interaction with its biological target. Without knowledge of this target, such conformational analyses for QPP remain purely theoretical.

Role of Peptide Bond Modifications on Biological Activity

To improve properties like stability against enzymatic degradation or membrane permeability, peptide bonds can be modified. Techniques such as N-alkylation, where a methyl group is added to the amide nitrogen, can influence both the conformation and the hydrogen-bonding capacity of the peptide backbone. nih.govmdpi.com Another strategy is the creation of retro-inverso peptides, where the direction of the peptide bond is reversed. These modifications can significantly impact biological activity, but their effects on L-Glutaminyl-L-prolyl-L-proline have not been documented in the available literature.

Future Research Trajectories for the Tripeptide L-Glutaminyl-L-prolyl-L-proline (QPP)

The tripeptide L-Glutaminyl-L-prolyl-L-proline, abbreviated as QPP, represents a molecule of significant interest in the ongoing exploration of peptide science. Composed of glutamine and two subsequent proline residues, its unique structure suggests a range of potential biological activities that are yet to be fully understood. The presence of proline residues often imparts specific structural characteristics to peptides, influencing their stability and interactions with other molecules. nih.gov As research delves deeper into the complex world of small peptides, the future for understanding QPP's role in biological systems is poised for significant advancement through a multi-pronged approach encompassing functional analysis, advanced analytical techniques, computational modeling, and systems-level integration.

Q & A

Q. How does the conformational rigidity of L-Proline influence peptide secondary structure in sequences like L-glutaminyl-L-prolyl?

L-Proline’s cyclic structure restricts peptide backbone flexibility, often inducing turns or kinks in helical structures. In peptides containing L-glutaminyl-L-prolyl motifs, this rigidity can disrupt α-helix or β-sheet formation, favoring polyproline helices or β-turns. Methodologically, nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography can map these structural effects by analyzing dihedral angles and hydrogen-bonding patterns .

Q. What experimental strategies validate the role of L-Proline in collagen stabilization?

Collagen stability assays using thermal denaturation (e.g., differential scanning calorimetry) or enzymatic degradation (e.g., collagenase treatment) can quantify L-Proline’s impact. Comparative studies with Proline-deficient collagen analogs (generated via site-directed mutagenesis) reveal reduced thermal stability, confirming L-Proline’s role in triple-helix stabilization .

Q. How can researchers differentiate between L-Proline and its isomers in synthetic peptides?

Chiral chromatography (e.g., HPLC with a chiral stationary phase) or circular dichroism (CD) spectroscopy can distinguish L-Proline from D-Proline. Mass spectrometry (MS) coupled with enzymatic digestion (e.g., prolinase treatment) further confirms stereochemical integrity in peptides .

Q. What in vitro models are suitable for studying L-Proline’s role in wound healing?

Fibroblast scratch assays or 3D collagen matrices simulate wound repair. Adding L-Proline to culture media enhances collagen deposition, measurable via hydroxyproline assays or immunofluorescence staining for collagen type I .

Q. How is L-Proline quantified in biological samples during metabolic studies?

High-performance liquid chromatography (HPLC) with pre-column derivatization (e.g., using ninhydrin or o-phthalaldehyde) enables precise quantification. Isotopic labeling (e.g., ¹³C-Proline) paired with mass spectrometry tracks metabolic flux in pathways like the urea cycle .

Advanced Research Questions

Q. What methodologies address the synthesis challenges of L-glutaminyl-L-prolyl-containing peptides?

Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection avoids racemization. Microwave-assisted synthesis improves coupling efficiency for Proline-rich sequences. Post-synthesis, MALDI-TOF MS and Edman degradation validate sequence accuracy .

Q. How can L-Proline’s catalytic activity in asymmetric organocatalysis be optimized for heterocyclic compound synthesis?

Reaction parameters (solvent polarity, temperature, and L-Proline concentration) are tuned using design of experiments (DoE). For example, in Biginelli reactions, L-Proline nitrate (5 mol%) in ethanol at 60°C yields dihydropyrimidinones with >90% enantiomeric excess (ee), verified by chiral HPLC .

Q. What experimental designs elucidate L-Proline’s neuroactive role in GABA-ergic transmission?

Electrophysiological recordings in Prodh-deficient mice (e.g., hippocampal slices) reveal impaired high-frequency GABA-ergic transmission. Pharmacological assays with L-Proline (1–10 mM) demonstrate competitive inhibition of glutamate decarboxylase (GAD), validated via Western blotting for GABA synthesis markers .

Q. How do L-Proline analogues disrupt protein folding in cancer metabolism studies?

Azetidine-2-carboxylic acid (a Proline analogue) incorporates into nascent proteins, causing misfolding and endoplasmic reticulum (ER) stress. Flow cytometry (Annexin V/PI staining) and RT-qPCR for ER stress markers (e.g., CHOP, BiP) quantify cytotoxicity in cancer cell lines .

Q. What computational tools predict the impact of L-Proline substitutions on peptide-receptor binding?

Molecular dynamics (MD) simulations (e.g., GROMACS) model conformational changes in peptides like Substance P. Free-energy perturbation (FEP) calculations predict binding affinity shifts when Proline residues are replaced with non-cyclic analogues .

Q. Notes

- Contradictions : While claims L-Proline is more bioactive than Proline, clarifies they are stereoisomers with identical chemical formulas but distinct metabolic roles.

- Excluded Sources : Commercial data (e.g., CAS numbers from ) and non-peer-reviewed blogs (e.g., ) were omitted per guidelines.

- Methodological Focus : Answers emphasize experimental design, data validation, and analytical techniques (e.g., NMR, HPLC, CRISPR-Cas9) to align with academic research rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.